molecular formula C21H22ClNO2 B2957598 3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one CAS No. 2097890-19-0

3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one

Cat. No. B2957598
CAS RN: 2097890-19-0
M. Wt: 355.86
InChI Key: ZVMLSQXTNOZTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C21H22ClNO2 and its molecular weight is 355.86. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Coordination Reactions

Research has focused on the synthesis of benzofuran derivatives and their coordination reactions to form complexes with metals. For example, the synthesis of benzofuro[3,2-c]pyridine derivatives from 1-benzofuran-2-carbaldehyde has been explored, leading to the preparation of complexes with copper and cobalt. These complexes exhibited high thermal stability, highlighting their potential in materials science for the development of thermally stable materials (S. C. Mojumdar et al., 2009).

Molecular Structure and Antimicrobial Activity

Another area of interest is the investigation of the molecular structure, spectroscopic properties, and biological activity of chlorophenyl derivatives. Studies on compounds like 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone have extended to their antimicrobial properties, showcasing the relevance of such compounds in medicinal chemistry and drug design (C. Sivakumar et al., 2021).

Multicomponent Reactions

The use of multicomponent reactions for constructing polyheterocyclic systems has also been explored. For instance, the reaction of l-proline, isatins, and methyl propiolates has led to the development of unique nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles. Such research demonstrates the utility of complex organic reactions in synthesizing novel compounds with potential applications in pharmaceuticals and organic materials (Jun‐Jie Cao et al., 2019).

Synthesis and Antiviral Activity

Investigations into the synthesis and biological evaluation of new compounds, such as coumarin derivatives, have been conducted to assess their antimicrobial activity. This includes the development of benzofuran derivatives and their testing against various microbial strains, underscoring the importance of such compounds in the search for new antimicrobial agents (M. A. Al-Haiza et al., 2003).

Electrophilic and Nucleophilic Properties

The dual roles of alpha-nitro ketone compounds as electrophiles and nucleophiles in synthesizing heterocyclic compounds have been explored. Such studies are fundamental in understanding reaction mechanisms and developing synthetic methodologies for complex organic molecules (Nanjing Zhang et al., 2004).

properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO2/c22-19-3-1-2-15(12-19)4-7-21(24)23-10-8-18(14-23)16-5-6-20-17(13-16)9-11-25-20/h1-3,5-6,12-13,18H,4,7-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMLSQXTNOZTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.